molecular formula C34H38Cl4N4O4S2Zn B1425609 Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) (2:1) CAS No. 38656-51-8

Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) (2:1)

Cat. No. B1425609
CAS RN: 38656-51-8
M. Wt: 838 g/mol
InChI Key: KCIBXAZYWVZCHR-UHFFFAOYSA-J
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Description

“Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-” is a chemical compound with the molecular formula C17H19N2O2S+ . It has a molecular weight of 315.4 g/mol . The compound is also known by other names such as “2,5-diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium” and "SCHEMBL5665263" .


Molecular Structure Analysis

The molecular structure of this compound includes a benzenediazonium core with two ethoxy groups at the 2 and 5 positions, a thioether group at the 4 position linked to a 4-methylphenyl group . The InChI string for this compound is "InChI=1S/C17H19N2O2S/c1-4-20-15-11-17 (16 (21-5-2)10-14 (15)19-18)22-13-8-6-12 (3)7-9-13/h6-11H,4-5H2,1-3H3/q+1" .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 315.4 g/mol . It has a computed XLogP3-AA value of 5.7, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has six rotatable bonds . Its topological polar surface area is 71.9 Ų . The compound carries a formal charge of +1 .

Scientific Research Applications

Thermal Stability and Decomposition

  • Benzenediazonium compounds have varying thermal stability, with some forms showing high thermal stability, while others are thermolabile. The stability is influenced by factors like storage conditions and mixing ratios of components. An example includes the synthesis and thermal analysis of different diazonium tetraphenylborates (Sato & Sugawara, 1985).

Biological Activities

  • Certain benzenediazonium compounds, such as 4-thiazolidinones, show in vitro growth inhibiting activity against various microbes and have been evaluated for their antitubercular and anticancer properties (Hirpara, Parekh & Parekh, 2003).

Chemical Reactions and Synthesis

  • Benzenediazonium ions interact in complex ways with other chemicals, leading to various phenylation products and cationic rearrangements. This highlights their reactivity and potential in synthetic chemistry (Pilski et al., 1985).

Tumorigenic Potential

  • Certain benzenediazonium ions, like the 4-(hydroxymethyl) variant, have been shown to induce tumors in animal models, suggesting a potential risk factor in their use or exposure (Tóth, Nagel & Ross, 1982).

Photolytic Reactions

  • Photolysis of benzenediazonium compounds in specific solvents can produce various transients, indicating their potential application in photochemical studies (Steenken et al., 1998).

properties

IUPAC Name

2,5-diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;tetrachlorozinc(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H19N2O2S.4ClH.Zn/c2*1-4-20-15-11-17(16(21-5-2)10-14(15)19-18)22-13-8-6-12(3)7-9-13;;;;;/h2*6-11H,4-5H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIBXAZYWVZCHR-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1[N+]#N)OCC)SC2=CC=C(C=C2)C.CCOC1=CC(=C(C=C1[N+]#N)OCC)SC2=CC=C(C=C2)C.Cl[Zn-2](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38Cl4N4O4S2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

838.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) (2:1)

CAS RN

38656-51-8
Record name Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-diethoxy-4-[(4-methylphenyl)thio]benzenediazonium tetrachlorozincate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) (2:1)
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Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) (2:1)
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Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) (2:1)
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Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) (2:1)
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Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) (2:1)
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Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) (2:1)

Citations

For This Compound
2
Citations
CI FORCE - gazette.gc.ca
Notice is hereby given, under subsection 87.3 (6) of the Immigration and Refugee Protection Act, that the Minister of Citizenship, Immigration and Multiculturalism has established the …
Number of citations: 11 www.gazette.gc.ca
D Morin, AJ PREECE - 205.193.152.61
Publication after screening assessment of a substance—Trisiloxane, octamethyl-(MDM), CAS (see footnote 1) RN 107-51-7—specified on the Domestic Substances List (subsection 77 (…
Number of citations: 11 205.193.152.61

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